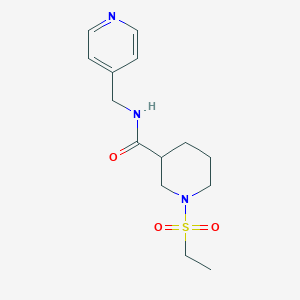![molecular formula C15H10N4S2 B4425683 4-[(2,1,3-benzothiadiazol-5-ylmethyl)thio]quinazoline](/img/structure/B4425683.png)
4-[(2,1,3-benzothiadiazol-5-ylmethyl)thio]quinazoline
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-[(2,1,3-Benzothiadiazol-5-ylmethyl)thio]quinazoline often involves complex reactions, such as the reaction of thiocyanatoacetyl derivatives with various reagents to form thiadiazoline, selenodiazoline, and thiadiazolo[2,3-b]quinazoline derivatives (Abdelhamid, Attaby, & Zaki, 1990). These processes highlight the intricate steps necessary to introduce specific functional groups and achieve the desired heterocyclic structure.
Molecular Structure Analysis
Molecular structure analysis, including spectral and elemental analyses, plays a crucial role in confirming the structures of synthesized compounds. For instance, the characterization of quinazolinone derivatives and related compounds is achieved through melting points, elemental analyses, and various spectral methods (Párkányi & Schmidt, 2000). These techniques ensure the correct molecular structure is obtained, which is crucial for understanding the compound's behavior and properties.
Chemical Reactions and Properties
Compounds within the quinazoline and benzothiadiazol families participate in a variety of chemical reactions, leading to the formation of novel derivatives with potential biological activity. Reactions involving 3-amino-4(3H)-quinazolinethiones with ketene dithioacetals to yield new mesoionic 1,3,4-thiadiazolo[3,2-c]quinazolinylium-2-methanides are examples of such chemical creativity (Molina et al., 1988).
Physical Properties Analysis
The physical properties of similar compounds, such as melting points and solubility, are determined through empirical studies. These properties are essential for predicting the behavior of the compounds under different conditions and for their application in potential pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are inferred from the compound's structure and functional groups. Studies on related compounds suggest a range of activities, from antimicrobial to anticancer, depending on the specific substitutions and molecular framework involved (Joseph et al., 2010).
Mechanism of Action
Mode of Action
It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
properties
IUPAC Name |
5-(quinazolin-4-ylsulfanylmethyl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S2/c1-2-4-12-11(3-1)15(17-9-16-12)20-8-10-5-6-13-14(7-10)19-21-18-13/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQUUJOSFVOFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4425606.png)
![N-(tetrahydro-2-furanylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425621.png)
![N-(bicyclo[2.2.1]hept-2-ylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B4425627.png)

![N-(1-methyl-2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B4425655.png)
![6-methyl-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425657.png)


![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4425690.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4425696.png)

![(5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol](/img/structure/B4425708.png)

![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-2-furamide](/img/structure/B4425727.png)